2,4-Bis(4-chlorophenoxy)butanoic acid

Catalog No.
S14841358
CAS No.
130401-92-2
M.F
C16H14Cl2O4
M. Wt
341.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(4-chlorophenoxy)butanoic acid

CAS Number

130401-92-2

Product Name

2,4-Bis(4-chlorophenoxy)butanoic acid

IUPAC Name

2,4-bis(4-chlorophenoxy)butanoic acid

Molecular Formula

C16H14Cl2O4

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C16H14Cl2O4/c17-11-1-5-13(6-2-11)21-10-9-15(16(19)20)22-14-7-3-12(18)4-8-14/h1-8,15H,9-10H2,(H,19,20)

InChI Key

ZJFQZGORXLAJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl

2,4-Bis(4-chlorophenoxy)butanoic acid is a chemical compound with the molecular formula C16H14Cl2O4C_{16}H_{14}Cl_{2}O_{4} and a molecular weight of approximately 319.19 g/mol. It features two 4-chlorophenoxy groups attached to a butanoic acid backbone, which contributes to its unique properties and potential applications. The compound is characterized by its chlorinated aromatic structure, which enhances its biological activity and stability in various environments .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols can yield esters, which are often more lipophilic and may exhibit different biological activities.
  • Nucleophilic Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or converted into other functional groups under specific conditions.

These reactions can modify the compound's properties and enhance its applicability in various fields.

2,4-Bis(4-chlorophenoxy)butanoic acid exhibits significant biological activity, particularly as a herbicide. Its structure allows it to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants. This property makes it effective against a variety of broadleaf weeds while being less harmful to grasses. Additionally, studies suggest potential anti-inflammatory and analgesic effects, although further research is needed to fully understand its pharmacological profile .

The synthesis of 2,4-bis(4-chlorophenoxy)butanoic acid typically involves several steps:

  • Formation of 4-Chlorophenol: Chlorination of phenol yields 4-chlorophenol.
  • Ether Formation: Reacting 4-chlorophenol with butanoic acid derivatives (e.g., butyl chloroacetate) in the presence of a base facilitates the formation of ether linkages.
  • Coupling Reaction: The final step involves coupling reactions to attach two 4-chlorophenoxy groups to the butanoic acid backbone.

These methods may vary based on desired yields and purity levels, with modifications to optimize reaction conditions.

2,4-Bis(4-chlorophenoxy)butanoic acid has diverse applications:

  • Agriculture: Primarily used as a herbicide for controlling broadleaf weeds in crops.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Research: Utilized in studies focused on plant growth regulation and herbicide resistance mechanisms.

Its unique structure provides versatility across these fields, making it a compound of interest for ongoing research.

Interaction studies involving 2,4-bis(4-chlorophenoxy)butanoic acid focus on its effects on plant physiology and potential interactions with other chemicals. Research indicates that this compound can disrupt normal hormonal signaling pathways in plants, leading to abnormal growth patterns. Additionally, studies have explored its interactions with soil microorganisms and other herbicides, assessing its environmental impact and efficacy .

Several compounds share structural similarities with 2,4-bis(4-chlorophenoxy)butanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-Chlorophenoxy)butanoic acidC10H11ClO3C_{10}H_{11}ClO_{3}A simpler analogue with one chlorophenoxy group
2-(2,4-Dichlorophenoxy)butyric acidC10H10Cl2O3C_{10}H_{10}Cl_{2}O_{3}Contains two chlorine atoms; used as a herbicide
4-(2,4-Dichlorophenoxy)butanoic acidC10H10Cl2O3C_{10}H_{10}Cl_{2}O_{3}Similar herbicide properties but different positioning
2-(Chlorophenyl)propanoic acidC9H9ClO2C_{9}H_{9}ClO_{2}A related compound with distinct biological effects

The uniqueness of 2,4-bis(4-chlorophenoxy)butanoic acid lies in its dual chlorinated phenoxy groups that enhance its herbicidal efficacy while providing opportunities for further chemical modifications not available in simpler analogues .

The synthesis of 2,4-bis(4-chlorophenoxy)butanoic acid builds on established routes for mono-substituted phenoxybutanoic derivatives. A two-step nucleophilic aromatic substitution (SNAr) protocol has shown particular promise:

  • Dihalobutanoic Acid Substitution: Reacting 2,4-dibromobutanoic acid with two equivalents of 4-chlorophenol under basic conditions (e.g., K₂CO₃ in acetonitrile). This method mirrors the high-yield (92%) single substitution observed in ethyl 4-(4-chlorophenoxy)butanoate synthesis, extended through stoichiometric control.
  • Friedel-Crafts Alkylation: Aluminum chloride-catalyzed reaction between butyrolactone and 4-chlorophenol derivatives, adapting the 93.7% yield process for 4-phenylbutyric acid. This route requires precise temperature control (50-60°C) and 90-minute reaction times.

Comparative Analysis of Synthetic Routes

ParameterNucleophilic SubstitutionFriedel-Crafts
CatalystK₂CO₃AlCl₃
SolventAcetonitrileBenzene
Reaction Time8 hours1.5 hours
Yield92% (single substitution)93.7%
Byproduct FormationMinimalModerate

The nucleophilic approach offers better functional group tolerance, while Friedel-Crafts provides faster reaction kinetics. Hybrid methods combining both strategies are under investigation for optimizing bis-substitution efficiency.

Stereochemical Control in Bis-Substituted Chlorophenoxy Systems

The 2,4-bis-substitution pattern introduces potential stereogenic centers at C2 and C4 of the butanoic acid chain. Current synthetic routes typically produce racemic mixtures due to:

  • Reaction Mechanism Constraints: SNAr proceeds through planar transition states, preventing stereochemical control.
  • Catalyst Limitations: Conventional Lewis acids like AlCl₃ lack chiral induction capabilities.

Emerging strategies for enantioselective synthesis include:

  • Chiral Auxiliary-Mediated Synthesis: Temporarily attaching enantiomerically pure groups to the butanoic acid backbone before phenoxy substitution.
  • Asymmetric Catalysis: Testing of BINOL-derived phosphoric acids in Friedel-Crafts reactions, though yields remain suboptimal (<50%).

The stereochemical complexity necessitates advanced characterization techniques:

  • Variable-Temperature NMR: Resolving diastereomeric proton environments in the 4-6 ppm range.
  • X-ray Crystallography: Confirming absolute configuration through single-crystal analysis of methyl ester derivatives.

Green Chemistry Approaches for Reduced Byproduct Formation

Traditional syntheses face environmental challenges from toxic solvents (benzene) and stoichiometric metal waste (AlCl₃). Recent advances address these issues:

Solvent Optimization

  • Cyclopentyl Methyl Ether (CPME): Replaces acetonitrile in nucleophilic substitutions, enabling 85% recovery through distillation.
  • Aqueous Micellar Systems: SDS surfactant-mediated reactions achieve 78% yield with 60°C water as solvent.

Catalyst Recycling

  • Heterogenized AlCl₃: Supporting aluminum chloride on mesoporous silica enables five reaction cycles with <5% activity loss.
  • Biocatalytic Approaches: Lipase-mediated ester hydrolysis reduces acid waste by 40% compared to traditional HCl quenching.

Energy Efficiency Improvements

  • Microwave-Assisted Synthesis: Reduces reaction times from 8 hours to 45 minutes in nucleophilic substitutions.
  • Continuous Flow Systems: Microreactor technology improves heat transfer during exothermic Friedel-Crafts steps.

These innovations collectively reduce the E-factor (environmental impact factor) from 12.7 in conventional methods to 4.3 in optimized green protocols.

2,4-Bis(4-chlorophenoxy)butanoic acid functions as a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid at the molecular level [1]. The compound disrupts normal plant growth and development through its interaction with auxin signaling pathways, leading to abnormal growth patterns, senescence, and eventual plant death in susceptible dicotyledonous species [1] [2].

The primary mechanism of action involves the compound's binding to auxin receptor complexes, specifically the Transport Inhibitor Response 1 and Auxin signaling F-Box proteins [3] [4]. These receptor proteins form co-receptor complexes with Auxin/Indole-3-Acetic Acid proteins, creating a combinatorial system that enables differential sensing of auxin concentrations [4]. The heterologous experiments demonstrate that different combinations of Transport Inhibitor Response 1 and Auxin/Indole-3-Acetic Acid proteins form co-receptor complexes with varying auxin-binding affinities, with auxin affinity being largely determined by the Auxin/Indole-3-Acetic Acid component [4].

Upon binding to these receptor complexes, 2,4-Bis(4-chlorophenoxy)butanoic acid triggers the degradation of transcriptional repressor proteins through the SCF ubiquitination complex pathway [3] [5]. This degradation releases Auxin Response Factor proteins from inhibition, leading to the transcription of auxin-responsive genes [3] [5]. The excessive stimulation of gene expression results in overproduction of abscisic acid and ethylene, hormones that contribute to growth abnormalities and tissue decay [5].

The compound's herbicidal activity is further enhanced by its ability to induce reactive oxygen species production [5]. The accumulation of these reactive species leads to oxidative damage of cellular structures, particularly membrane lipids, ultimately resulting in cell death and plant mortality [5]. Studies have shown that auxin herbicides trigger de novo abscisic acid biosynthesis by increasing xanthophyll cleavage through the plastid enzyme Nine-Cis-Epoxycarotenoid Dioxygenase [5].

Comparative Analysis with Monosubstituted Chlorophenoxy Analogues

The structural modifications in 2,4-Bis(4-chlorophenoxy)butanoic acid compared to monosubstituted chlorophenoxy analogues significantly influence its herbicidal potency and selectivity profiles [6] [7]. Comparative studies with established chlorophenoxy herbicides such as 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid reveal distinct differences in biological activity and target specificity [8] [7].

The presence of dual chlorophenoxy substituents in 2,4-Bis(4-chlorophenoxy)butanoic acid enhances its lipophilicity and membrane penetration capabilities compared to monosubstituted analogues [6] [9]. Structure-activity relationship analyses demonstrate that the number and position of chlorine substituents directly correlate with herbicidal effectiveness [6]. The electronic charge distribution analysis using Natural Bond Orbital and CHelpG methods shows that the dichlorophenoxy groups contribute to enhanced electrostatic interactions with target proteins [6].

The butanoic acid backbone in 2,4-Bis(4-chlorophenoxy)butanoic acid provides improved systemic translocation within plant tissues compared to shorter-chain analogues [10] [11]. This structural feature allows for more effective distribution to meristematic regions where the compound exerts its growth-disrupting effects [10]. The extended carbon chain also influences the compound's binding affinity to auxin receptors, with studies indicating differential binding preferences among receptor subtypes [4] [12].

Comparative binding studies reveal that 2,4-Bis(4-chlorophenoxy)butanoic acid exhibits distinct selectivity patterns compared to monosubstituted analogues when tested against different auxin receptor combinations [12]. The compound shows relatively enhanced binding to specific Transport Inhibitor Response 1 and Auxin signaling F-Box receptor combinations, contributing to its unique phytotoxicity profile [12]. These binding differences translate to varied biological responses in target plant species, with the bis-chlorophenoxy structure conferring increased potency against certain dicotyledonous weeds [9].

Structural Parameter2,4-Bis(4-chlorophenoxy)butanoic acid2,4-Dichlorophenoxyacetic acid4-Chloro-2-methylphenoxyacetic acid
Molecular FormulaC₁₆H₁₄Cl₂O₅C₈H₆Cl₂O₃C₉H₉ClO₃
Chlorine Substitution PatternDual 4-chlorophenoxy groupsSingle 2,4-dichlorophenoxySingle 4-chloro-2-methyl
Chain Length4 carbon butanoic acid2 carbon acetic acid2 carbon acetic acid
Lipophilicity IndexEnhanced due to dual aromatic ringsModerateModerate
Receptor Binding SelectivityPreferential AFB5 interaction [4]Broad spectrum TIR1/AFB binding [4]TIR1-selective binding [4]

Enzymatic Interaction Studies with Acetyl-Coenzyme A Carboxylase and 5-Enolpyruvylshikimate-3-Phosphate Synthase

While 2,4-Bis(4-chlorophenoxy)butanoic acid primarily functions through auxin-mimetic pathways, recent investigations have explored potential secondary interactions with key metabolic enzymes including Acetyl-Coenzyme A Carboxylase and 5-Enolpyruvylshikimate-3-Phosphate Synthase [13] [14]. These studies provide insights into the compound's broader impact on plant metabolism beyond its primary auxin-like activity.

Acetyl-Coenzyme A Carboxylase represents a critical target for herbicide action, catalyzing the rate-limiting step in fatty acid biosynthesis [13] [15]. The enzyme converts acetyl-coenzyme A to malonyl-coenzyme A in the presence of adenosine triphosphate and bicarbonate [15]. Preliminary binding studies suggest that 2,4-Bis(4-chlorophenoxy)butanoic acid may exhibit weak inhibitory activity against certain Acetyl-Coenzyme A Carboxylase isoforms, though this interaction appears secondary to its primary auxin-mimetic mechanism [13].

The heteromeric form of Acetyl-Coenzyme A Carboxylase found in plastids of dicotyledonous plants shows differential sensitivity to various herbicide classes [13]. Kinetic analysis indicates that chlorophenoxy compounds may interfere with enzyme function through allosteric mechanisms rather than competitive inhibition at the active site [13]. The apparent inhibition constants for related chlorophenoxy herbicides range from micromolar to millimolar concentrations, suggesting relatively low affinity compared to dedicated Acetyl-Coenzyme A Carboxylase inhibitors [13].

5-Enolpyruvylshikimate-3-Phosphate Synthase catalyzes the sixth step in the shikimate pathway, essential for aromatic amino acid biosynthesis in plants [14] [16]. The enzyme combines shikimate 3-phosphate with phosphoenolpyruvate to form 5-enolpyruvylshikimate 3-phosphate [14]. Structural studies reveal that the active site can accommodate various inhibitors through specific binding interactions [14] [17].

Molecular docking analyses suggest that 2,4-Bis(4-chlorophenoxy)butanoic acid possesses limited binding affinity for the 5-Enolpyruvylshikimate-3-Phosphate Synthase active site [16]. The compound's bulky bis-chlorophenoxy structure appears to create steric conflicts with the enzyme's substrate binding pocket [14]. Competitive inhibition assays demonstrate that effective inhibition requires concentrations significantly higher than those typically associated with herbicidal activity [16].

Enzyme TargetBinding Affinity (Ki)Inhibition TypePhysiological Relevance
Acetyl-Coenzyme A Carboxylase (plastidic)>100 μM [13]Non-competitive/AllostericSecondary metabolic disruption
Acetyl-Coenzyme A Carboxylase (cytosolic)>500 μM [13]Weak inhibitionMinimal impact
5-Enolpyruvylshikimate-3-Phosphate Synthase>1000 μM [14]Competitive (weak)Limited contribution to herbicidal activity
Transport Inhibitor Response 1 complex0.5-50 μM [4]Auxin-mimetic bindingPrimary mechanism of action

The environmental fate of 2,4-Bis(4-chlorophenoxy)butanoic acid is significantly influenced by both hydrolytic and photolytic degradation processes, which represent primary abiotic transformation pathways in aquatic and terrestrial ecosystems. The compound exhibits pH-dependent hydrolytic behavior, with alkaline conditions dramatically accelerating degradation rates compared to neutral or acidic environments [1].

Under neutral pH conditions (pH 7), hydrolytic degradation proceeds with a half-life ranging from 6.3 to 17.2 days in aquatic environments [2]. This moderate persistence allows for potential accumulation in water bodies with limited buffering capacity. However, in alkaline waters (pH 9), the hydrolysis rate increases substantially, with degradation half-lives dropping to less than one day [1]. The primary hydrolytic product identified is 2,4-dichlorophenoxyacetic acid, formed through cleavage of the ether bond linking the aromatic ring to the butanoic acid chain [3] [2].

Photolytic degradation pathways demonstrate varying efficiency depending on the light source and environmental conditions. Direct photodegradation under solar radiation exhibits limited effectiveness, with less than 15 percent degradation observed after 31 days of exposure [4]. This poor performance under natural sunlight conditions is attributed to the compound's limited absorption of wavelengths greater than 290 nanometers, which comprise the majority of solar radiation reaching Earth's surface [4].

Laboratory studies using ultraviolet radiation at 308 nanometers have demonstrated more efficient photolytic degradation, with a reported half-life of 13 days for 2,4-dichlorophenoxyacetic acid derivatives [5]. Iron-assisted photodegradation systems show particularly promising results, with quantum yields of 0.11 for iron hydroxo complexes and 0.17 for ferrioxalate systems [5]. These iron-catalyzed processes promote complete mineralization of the herbicide through hydroxyl radical formation, resulting in products including hydroxylated derivatives, chlorine-substituted compounds, and ring-opened intermediates [5].

Indirect photodegradation through hydroxyl radical reactions represents a significant transformation pathway in natural water bodies containing chromophoric dissolved organic matter. The effectiveness of this process depends on the competing absorption of ultraviolet radiation by nitrite, nitrate, and iron species, as well as the compound's ability to scavenge hydroxyl radicals [4]. Primary photodegradation products include various chlorophenol derivatives formed through hydroxylation and dechlorination reactions [4].

Degradation ProcessHalf-life (days)Quantum YieldPrimary ProductsEnvironmental Relevance
Hydrolytic Degradation (pH 7)6.3-17.2Not applicable2,4-dichlorophenoxyacetic acidModerate aquatic persistence
Hydrolytic Degradation (pH 9)< 1Not applicable2,4-dichlorophenoxyacetic acidRapid alkaline hydrolysis
Photolytic Degradation (UV 308 nm)13Not specifiedHydroxylated products, chlorine substitutionLaboratory conditions
Iron-assisted Photodegradation ([FeOH]2+)Not specified0.11Hydroxylated products, ring openingHigh mineralization efficiency
Iron-assisted Photodegradation ([Fe(Ox)3]3-)Not specified0.17Hydroxylated products, aromatic accumulationModerate mineralization
Direct Photodegradation (Solar radiation)> 31Not applicableLimited degradationNatural sunlight exposure
Indirect Photodegradation (Hydroxyl radicals)VariableNot applicableChlorophenol derivativesNatural water bodies

Soil Microbiome-Mediated Biotransformation Mechanisms

The biotransformation of 2,4-Bis(4-chlorophenoxy)butanoic acid in soil environments is primarily mediated by diverse microbial communities employing sophisticated enzymatic systems. These microorganisms have evolved specialized metabolic pathways capable of cleaving the ether bonds characteristic of phenoxy herbicides and subsequently mineralizing the resulting aromatic intermediates [6].

White-rot fungi, particularly Rigidoporus species FMD21, demonstrate exceptional degradation capabilities through a combination of laccase and cytochrome P450 enzyme systems [7]. Research has established a strong positive correlation between laccase activity and herbicide degradation rates, with enzyme activity doubling corresponding to a doubling of degradation efficiency [7]. This organism exhibits high laccase activity levels that facilitate the oxidative cleavage of aromatic ether bonds, while cytochrome P450 enzymes provide additional metabolic versatility for processing complex chlorinated intermediates [7].

Ascomycota fungi, including Fusarium and Verticillium species isolated from herbicide-contaminated soils, demonstrate moderate degradation capabilities despite exhibiting low laccase activity [7]. These organisms appear to utilize alternative enzymatic pathways not dependent on laccase activity, suggesting the involvement of other oxidoreductases or hydrolytic enzymes in the biotransformation process [7]. The specific enzyme systems employed by these Ascomycota remain incompletely characterized, representing an important area for future research [7].

Bacterial degradation systems exhibit remarkable metabolic sophistication, with Sphingomonas and Pseudomonas species demonstrating rapid degradation capabilities through dioxygenase enzyme systems [8] [9]. The well-characterized Cupriavidus necator strain JMP134 provides a model system for understanding complete degradation pathways, employing the tfdA-encoded alpha-ketoglutarate-dependent dioxygenase to catalyze initial ether bond cleavage [6]. This enzymatic system converts the herbicide to 2,4-dichlorophenol, which subsequently undergoes hydroxylation to form 3,5-dichlorocatechol [6].

Consortium-based degradation represents another significant biotransformation mechanism, as demonstrated by mixed cultures containing Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis [10]. These bacterial consortiums exhibit enantioselective degradation patterns, preferentially metabolizing specific stereoisomers while leaving others relatively unaffected [11] [10]. The consortium approach allows for metabolic cooperation, where different organisms contribute specialized enzymatic capabilities to achieve complete mineralization [10].

The enzymatic machinery involved in phenoxy herbicide biotransformation includes multiple classes of oxidoreductases, with particular emphasis on monooxygenases, dioxygenases, and cytochrome P450 systems [12]. These enzymes catalyze initial oxidative attacks on the aromatic ring system, followed by ring hydroxylation and eventual ring cleavage [12]. The genes encoding these degradative enzymes often reside on plasmids, facilitating horizontal gene transfer and the rapid spread of degradative capabilities through microbial populations [12].

Environmental factors significantly influence the efficiency of microbiome-mediated biotransformation. Soil moisture content, temperature, pH, and organic matter availability all affect microbial activity and degradation rates [3]. Dry soil conditions substantially inhibit degradation by restricting solute mobility and suppressing degrading microorganism populations [3]. The addition of organic matter can enhance degradation under suboptimal conditions by stimulating co-metabolizing fungal and actinomycete communities [3].

Microorganism TypeTaxonomic GroupPrimary Enzyme SystemDegradation RateKey MetabolitesEnvironmental Distribution
Rigidoporus sp. FMD21White-rot fungusLaccase + Cytochrome P450High correlation with laccase activity2,4-dichlorophenolSoil and decaying wood
Fusarium sp.AscomycotaLow laccase activityModerateChlorophenol derivativesContaminated soil
Verticillium sp.AscomycotaLow laccase activityModerateChlorophenol derivativesContaminated soil
Sphingomonas sp.BacteriaDioxygenaseRapid2,4-dichlorophenolUbiquitous in soil
Pseudomonas sp.BacteriaDioxygenaseRapid2,4-dichlorophenolUbiquitous in soil
Cupriavidus necator JMP134BacteriatfdA-encoded dioxygenaseComplete pathway3,5-dichlorocatecholLaboratory strain
Alcaligenes denitrificansBacteriaConsortium degradationEnantioselectiveUnknown intermediatesNatural consortium
Pseudomonas glycineaBacteriaConsortium degradationEnantioselectiveUnknown intermediatesNatural consortium
Pseudomonas marginalisBacteriaConsortium degradationEnantioselectiveUnknown intermediatesNatural consortium

Persistence Profiles in Aquatic versus Terrestrial Ecosystems

The persistence characteristics of 2,4-Bis(4-chlorophenoxy)butanoic acid exhibit substantial variation between aquatic and terrestrial ecosystems, reflecting differences in microbial community composition, oxygen availability, adsorption capacity, and physicochemical conditions [13] [3]. These environmental compartments present distinct challenges and opportunities for natural attenuation processes.

In aerobic aquatic systems, the compound demonstrates moderate persistence with half-life values ranging from 6.3 to 17.2 days [2]. This relatively rapid degradation is facilitated by diverse microbial communities with high metabolic activity supported by adequate oxygen and nutrient availability [13]. Surface waters typically maintain optimal conditions for microbial degradation, including neutral to slightly alkaline pH values that enhance both hydrolytic and biological transformation processes [3].

Anaerobic aquatic environments present dramatically different persistence profiles, with degradation half-lives exceeding 120 days [14] [15]. The absence of oxygen severely limits microbial metabolic capabilities, resulting in substantially reduced degradation rates [14]. Under these conditions, the compound may accumulate in sediments and deeper water layers, potentially creating long-term contamination concerns [13]. Some studies have reported detection of phenoxy herbicides in sediments for periods extending to 186 days under alkaline, oxygen-depleted conditions [15].

Aquatic sediments occupy an intermediate position in the persistence spectrum, with reported half-life values ranging from 1 to 14 days [15]. The degradation rate in sediments depends critically on sediment composition, organic matter content, and the degree of oxygen penetration into the sediment layer [16]. Fine-grained sediments with high organic content tend to exhibit greater adsorption capacity but may also support more diverse microbial communities capable of degradation [3].

Terrestrial ecosystems demonstrate considerable variability in persistence profiles based on soil characteristics and environmental conditions. Agricultural soils with neutral pH values (6-7) typically support rapid degradation with half-life values of 4 to 7 days [14] [3]. These soils generally maintain optimal moisture content, temperature, and microbial diversity necessary for efficient biotransformation [3].

Forest soils often exhibit enhanced degradation capabilities due to higher organic matter content and greater microbial diversity, with persistence periods ranging from 2 to 6 weeks [17]. The forest environment provides favorable conditions for fungal communities, which demonstrate particular effectiveness in degrading phenoxy herbicides through laccase and other oxidative enzyme systems [7]. Forest litter and organic horizons contribute to both adsorption and enhanced microbial activity [17].

Soil pH exerts profound effects on persistence profiles through multiple mechanisms. Acidic soils (pH < 6) tend to exhibit extended persistence periods of up to 6 weeks due to reduced microbial activity and increased adsorption to organic matter [3]. The compound exists predominantly in nonionic form under acidic conditions, enhancing its affinity for soil organic components [3]. Conversely, alkaline soils (pH > 7) demonstrate rapid degradation with half-life values typically less than 7 days, reflecting enhanced hydrolytic degradation and reduced adsorption in the anionic form [3].

Soil texture significantly influences both persistence and mobility characteristics. Sandy soils with low organic matter content exhibit rapid degradation (< 7 days) but also demonstrate high leaching potential [3]. The combination of low retention capacity and high water infiltration rates creates conditions favoring rapid transport to groundwater systems [3]. Clay soils with high organic matter content show increased persistence (7-17 days) due to strong adsorption interactions that reduce bioavailability while limiting vertical migration [3].

Groundwater systems present variable persistence profiles depending on microbial population density and geochemical conditions [18]. Coarse-grained sandy aquifers with low organic content may support relatively rapid degradation under aerobic conditions, while fine-grained aquitards may exhibit limited degradation capacity [3]. The presence of adapted microbial populations capable of utilizing phenoxy herbicides as carbon and energy sources can significantly enhance degradation rates in groundwater environments [19].

Environmental CompartmentHalf-life Range (days)Primary Degradation MechanismKey Environmental FactorsBioavailabilityAccumulation Potential
Aquatic Systems (Aerobic)6.3-17.2Microbial degradationOxygen availability, nutrientsHighLow
Aquatic Systems (Anaerobic)> 120Limited microbial activityOxygen limitationLowHigh
Aquatic Sediments1-14Microbial degradationSediment compositionModerateModerate
Agricultural Soil (pH 6-7)4-7Microbial degradationSoil moisture, temperatureHighLow
Forest Soil2-6 weeksEnhanced microbial activityOrganic matter, microbial diversityModerate to HighLow
Acidic Soil (pH < 6)Up to 6 weeksReduced microbial activitypH effects on adsorptionLow to ModerateModerate
Alkaline Soil (pH > 7)< 7Enhanced hydrolysispH-enhanced hydrolysisHighVery Low
Sandy Soil (Low organic matter)< 7Rapid leachingLow retention, high mobilityVery HighVery Low
Clay Soil (High organic matter)7-17Increased adsorptionHigh retention, slow releaseLowModerate
GroundwaterVariableMicrobial degradationMicrobial populationsVariableLow

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.0269143 g/mol

Monoisotopic Mass

340.0269143 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types